3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)pyridine
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Overview
Description
3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)pyridine is an organic compound that features a pyridine ring substituted with a 1,2,4-oxadiazole ring, which in turn is substituted with a cyclohexyl group. This compound belongs to the class of heterocyclic compounds, which are known for their diverse applications in medicinal chemistry, material science, and other fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)pyridine typically involves the formation of the 1,2,4-oxadiazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of a suitable amidoxime with a carboxylic acid derivative under dehydrating conditions. For example, cyclohexylamidoxime can be reacted with pyridine-3-carboxylic acid chloride in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) to form the desired oxadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxadiazole ring or the pyridine ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional functional groups, while substitution reactions can introduce various substituents onto the pyridine ring .
Scientific Research Applications
3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)pyridine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can act as a bioisostere, mimicking the properties of other functional groups and enhancing the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: Compounds with similar structures, such as 3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyridine, share similar properties and applications.
1,3,4-Oxadiazole Derivatives: These compounds have a different arrangement of nitrogen atoms in the oxadiazole ring but exhibit similar chemical behavior.
1,2,5-Oxadiazole Derivatives:
Uniqueness
3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)pyridine is unique due to the presence of the cyclohexyl group, which can influence its physical and chemical properties, such as solubility, stability, and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
5-cyclohexyl-3-pyridin-3-yl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-2-5-10(6-3-1)13-15-12(16-17-13)11-7-4-8-14-9-11/h4,7-10H,1-3,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDJJKZLJHPOOJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NC(=NO2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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